molecular formula C8H6FNO2 B160648 2-Fluoro-3-hydroxy-4-methoxybenzonitrile CAS No. 137747-50-3

2-Fluoro-3-hydroxy-4-methoxybenzonitrile

Cat. No. B160648
M. Wt: 167.14 g/mol
InChI Key: FKBZHXRWRUFAQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-hydroxy-4-methoxybenzonitrile is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments.

Mechanism Of Action

The exact mechanism of action of 2-Fluoro-3-hydroxy-4-methoxybenzonitrile is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes and pathways involved in cancer cell growth, inflammation, and viral replication.

Biochemical And Physiological Effects

2-Fluoro-3-hydroxy-4-methoxybenzonitrile has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth, inflammation, and viral replication. It has also been found to reduce inflammation and pain in animal models. Additionally, it has been found to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Fluoro-3-hydroxy-4-methoxybenzonitrile in lab experiments is its low toxicity profile. This makes it a potentially safe and effective therapeutic agent. However, one of the main limitations is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research and development of 2-Fluoro-3-hydroxy-4-methoxybenzonitrile. One potential direction is to explore its potential as an anti-cancer agent in clinical trials. Another potential direction is to investigate its potential as an anti-inflammatory and analgesic agent in animal models. Additionally, further research could be done to improve its solubility in water and enhance its efficacy as a therapeutic agent.
In conclusion, 2-Fluoro-3-hydroxy-4-methoxybenzonitrile is a chemical compound that has shown promising results in various scientific research applications. Its potential as an anti-cancer, anti-inflammatory, and anti-viral agent has been extensively studied. While it has several advantages, such as a low toxicity profile, it also has limitations, such as limited solubility in water. Future research could explore its potential as a therapeutic agent in clinical trials and investigate ways to improve its solubility and efficacy.

Scientific Research Applications

2-Fluoro-3-hydroxy-4-methoxybenzonitrile has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory and analgesic agent, as it has been found to reduce inflammation and pain in animal models. Additionally, it has been studied for its potential as an anti-viral agent, as it has been found to inhibit the replication of certain viruses.

properties

CAS RN

137747-50-3

Product Name

2-Fluoro-3-hydroxy-4-methoxybenzonitrile

Molecular Formula

C8H6FNO2

Molecular Weight

167.14 g/mol

IUPAC Name

2-fluoro-3-hydroxy-4-methoxybenzonitrile

InChI

InChI=1S/C8H6FNO2/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-3,11H,1H3

InChI Key

FKBZHXRWRUFAQA-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)C#N)F)O

Canonical SMILES

COC1=C(C(=C(C=C1)C#N)F)O

synonyms

Benzonitrile, 2-fluoro-3-hydroxy-4-methoxy-

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.0 g of 2-fluoro-3,4-dimethoxybenzonitrile are dissolved in 60 ml of methylene chloride, treated with 1.1 ml of boron tribromide, stirred at 23° for 1 hour, subsequently treated with an additional 1.0 ml of boron tribromide and stirred at 23° for an additional 80 minutes. Thereupon, the reaction mixture is poured into 100 ml of ice-cold saturated sodium hydrogen carbonate solution, whereupon the mixture is extracted twice with 300 ml of ether, the combined ether phases are washed twice with sodium chloride solution, dried over sodium sulfate, evaporated and the residue is chromatographed on 50 g of silica gel with methylene chloride and methylene chloride/methanol (97:3). There is obtained 2-fluoro-3-hydroxy-p-anisonitrile of m.p. 198°-200°.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Four

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